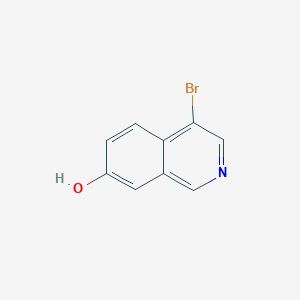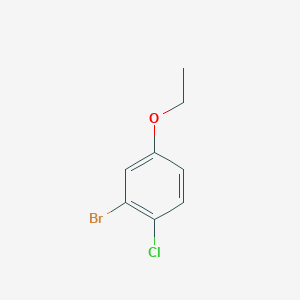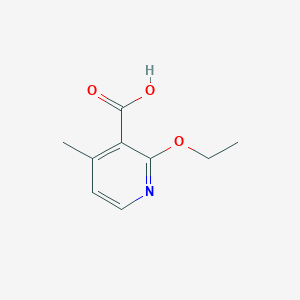![molecular formula C8H12O2 B1446677 Spiro[2.4]heptane-4-carboxylic acid CAS No. 1497476-15-9](/img/structure/B1446677.png)
Spiro[2.4]heptane-4-carboxylic acid
Overview
Description
Spiro[2.4]heptane-4-carboxylic acid is a chemical compound with the CAS Number: 1497476-15-9 . It has a molecular weight of 140.18 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10) .
Molecular Structure Analysis
The molecular structure of this compound consists of a total of 23 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, and 1 five-membered ring .Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Anticonvulsant Evaluation
Spiro[2.4]heptane-4-carboxylic acid derivatives have been synthesized and evaluated for anticonvulsant activity. For instance, spiro[4.5]decane-2-carboxylic acid and its analogues were created to assess the role of the carboxylic acid group in anticonvulsant effects. Such studies explore the potential of these compounds in resisting metabolic alterations, thus focusing on the inherent activity of the carboxylic acid function without metabolic changes (Scott et al., 1985).
Synthesis of Glutamic Acid Analogs
Research has also been conducted on the synthesis of glutamic acid analogs based on the spiro[3.3]heptane skeleton. This involves designing a library of isomeric glutamic acid analogs to probe the topologies of different glutamate receptors (Radchenko et al., 2008).
Chemical Reactions and Ring Expansion
The study of 1-Oxadispiro[2.1.2.2]nonane, prepared by epoxidation of 5-methylenespiro[2.4]heptane, has provided insights into transannular ring expansion and the standard carbenium ion chemistry of protonated oxiranes. This research is significant for understanding the chemical behavior and potential applications of spirocyclic compounds (Adam & Crämer, 1987).
Development of Optically Active Polyamides
Optically active spiro[3.3]heptane-2,6-dicarboxylic acid has been used to develop polyamides. This research involves optical resolution, polymer synthesis, and studying the specific optical rotations of these compounds. Such developments contribute to the field of materials science, particularly in creating polymers with unique optical properties (Tang et al., 1999).
Synthesis of Amino Acids and Drug Design
The synthesis of amino acids based on this compound derivatives has implications in drug design and biochemistry. For instance, the synthesis of 2-azaspiro[3.3]heptane-derived amino acids like ornitine and GABA analogues expands the family of sterically constrained amino acids, which are crucial in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
spiro[2.4]heptane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYOMNVKWOZAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B1446594.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1446596.png)



![2-(1-{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}piperidin-3-yl)ethan-1-amine](/img/structure/B1446601.png)


![Benzene, 1-[1-(bromomethyl)cyclopropyl]-2-fluoro-](/img/structure/B1446609.png)




